

Comparative NMR Analysis: 2-Iodo-5-methylaniline and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methylaniline

Cat. No.: B084972

[Get Quote](#)

A detailed spectroscopic comparison of **2-iodo-5-methylaniline** with related aniline derivatives, providing valuable data for researchers in synthetic chemistry and drug discovery.

This guide presents a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-iodo-5-methylaniline**. For contextual understanding and to aid in spectral interpretation, a comparative analysis with structurally related aniline derivatives is included. This information is crucial for scientists engaged in the synthesis and characterization of novel organic molecules, particularly in the fields of medicinal chemistry and materials science, where precise structural confirmation is paramount.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **2-iodo-5-methylaniline** and its analogs. All spectra were recorded in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data

Compound	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
2-Iodo-5-methylaniline	7.50	d	8.0	1H	Ar-H
6.59	d	2.0	1H	Ar-H	
6.33	d	8.0	1H	Ar-H	
2-Iodo-3-methylaniline[1]	7.01	t	7.6	1H	Ar-H
6.64	d	7.2	1H	Ar-H	
6.58	d	8.0	1H	Ar-H	
2.42	s	-	3H	-CH3	
2-Iodo-5-methoxyaniline[1]	7.48	d	8.8	1H	Ar-H
6.42	dd	8.8, 2.8	1H	Ar-H	
6.32	d	2.8	1H	Ar-H	
4.07	s	-	2H	-NH2	
3.74	s	-	3H	-OCH3	
5-Bromo-2-iodoaniline[1]	7.46	d	8.4	1H	Ar-H
6.88	d	2.4	1H	Ar-H	
6.60	dd	8.4, 2.4	1H	Ar-H	
4.14	s	-	2H	-NH2	

Table 2: ¹³C NMR Data

Compound	δ (ppm)
2-Iodo-5-methylaniline	Data not available in the searched sources
2-Iodo-3-methylaniline[1]	147.2, 142.6, 128.6, 119.7, 112.0, 91.7, 29.4
2-Iodo-5-methoxyaniline[1]	161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
5-Bromo-2-iodoaniline[1]	148.1, 140.1, 123.2, 123.0, 117.2, 82.0

Experimental Protocols

The NMR spectra referenced in this guide were obtained using the following general procedures:

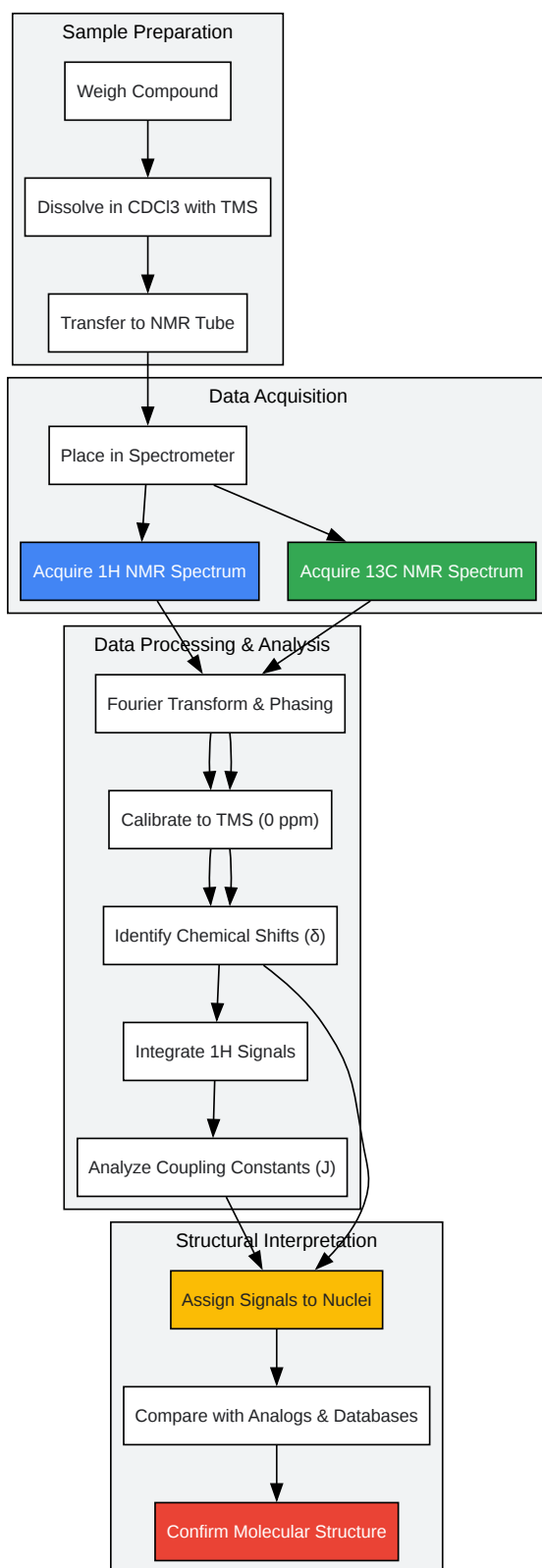
Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of around 240 ppm. A relaxation delay of 2 seconds and an acquisition time of 1 second were typically used.

NMR Analysis Workflow

The logical flow from sample preparation to the final spectral analysis is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Comparative NMR Analysis: 2-Iodo-5-methylaniline and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084972#1h-nmr-and-13c-nmr-analysis-of-2-iodo-5-methylaniline\]](https://www.benchchem.com/product/b084972#1h-nmr-and-13c-nmr-analysis-of-2-iodo-5-methylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com